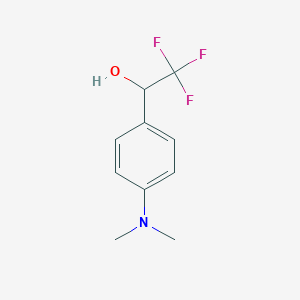

1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol

Description

1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol is a fluorinated aromatic alcohol characterized by a trifluoroethanol moiety attached to a para-dimethylaminophenyl group. This compound is structurally significant due to the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing trifluoromethyl (-CF₃) group, which collectively influence its physicochemical properties and reactivity.

The dimethylamino group enhances solubility in polar solvents and may contribute to biological activity, as seen in related compounds used in pharmaceuticals (e.g., citalopram derivatives in ). The trifluoroethanol moiety is known to improve metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-14(2)8-5-3-7(4-6-8)9(15)10(11,12)13/h3-6,9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYRNYDJSIZAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474121 | |

| Record name | 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75822-13-8 | |

| Record name | 4-(Dimethylamino)-α-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75822-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Continuous Process from 2-Halo-1,1,1-trifluoroethane

A key industrial method for preparing 2,2,2-trifluoroethanol, the core moiety of the target compound, involves the hydrolysis of 2-halo-1,1,1-trifluoroethane (preferably 2-chloro-1,1,1-trifluoroethane) in a hydroxylated solvent under controlled pH and temperature conditions. This process is typically conducted continuously in a reactor at 175–300 °C and autogenous pressure, allowing for efficient conversion without intermediate isolation.

- The reaction medium is maintained at pH 3–10 using weak acid salts.

- The reaction mixture separates into two phases upon cooling: one rich in unreacted haloalkane, which is recycled, and the other containing 2,2,2-trifluoroethanol, which is recovered by distillation.

- This method avoids the need for agitation or special aprotic solvents and allows internal recycling of reagents, enhancing efficiency and sustainability.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | 2-chloro-1,1,1-trifluoroethane | Preferred haloalkane |

| Solvent | Hydroxylated solvent (e.g., water) | Maintains reaction medium |

| pH | 3–10 | Controlled by weak acid salts |

| Temperature | 175–300 °C | Autogenous pressure |

| Reaction type | Continuous | No intermediate isolation |

| Product recovery | Distillation | Phase separation and recycling |

Introduction of the 4-(Dimethylamino)phenyl Group

Double Grignard Reaction Strategy

The aromatic 4-(dimethylamino)phenyl substituent is typically introduced via a double Grignard reaction involving:

- A substituted phthalide or related aromatic precursor.

- Sequential addition of two Grignard reagents: first, a fluorophenylmagnesium bromide, then a freshly prepared (3-(dimethylamino)propyl)magnesium chloride.

- The reaction is performed in dry tetrahydrofuran (THF) under controlled temperature (initially 0 °C, then room temperature) with careful dropwise addition to control reactivity.

- The resulting diol intermediate is then treated with acid (e.g., HCl in ethanol) to close the ring and form the desired aromatic structure bearing the dimethylamino group.

Suzuki Coupling for Further Functionalization

Following the Grignard reaction, Suzuki coupling is employed to attach various substituents to the aromatic ring, enhancing molecular diversity. This involves:

- Reaction of heteroaryl bromides with boronic acids in the presence of a palladium catalyst (Pd(PPh3)4).

- Use of a mixed solvent system (DME/H2O) and base (Na2CO3).

- Heating at 80 °C under inert atmosphere overnight.

- Purification by flash chromatography to isolate the pure product.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The continuous hydrolysis process for trifluoroethanol is industrially favored due to its scalability and reagent recycling, minimizing waste and energy consumption.

- The double Grignard reaction method allows for the introduction of the dimethylamino group with high regioselectivity and yields around 50–60%, as demonstrated in related pharmaceutical intermediates.

- The Suzuki coupling step is critical for diversifying the aromatic substituents and is well-established with palladium catalysis, providing good yields and purity.

- The one-pot carbamate approach highlights the chemical behavior of trifluoroethanol derivatives and their potential in streamlined syntheses, though it is more applicable to urea derivatives than direct trifluoroethanol synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The trifluoroethanol group undergoes oxidation under acidic or basic conditions. Key findings include:

- Oxidation to Ketones : Treatment with oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent converts the alcohol to 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanone. This reaction is critical in synthesizing intermediates for pharmaceuticals and agrochemicals .

- Oxidative Dehydrogenation : TEMPO-mediated dehydrogenation in the presence of KBr and NaOCl yields α,β-unsaturated ketones (e.g., 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethyl acrylate) .

Reaction Table 1: Oxidation Reactions

| Reagents/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|

| PCC in CH₂Cl₂ | 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone | 78% | |

| TEMPO/KBr/NaOCl (0°C, 2 h) | α,β-Unsaturated ketone derivatives | 65–82% |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

- Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form trifluoroethyl esters, useful in prodrug synthesis .

- Suzuki Coupling : The dimethylamino-phenyl group facilitates palladium-catalyzed cross-coupling with aryl boronic acids, yielding biaryl derivatives .

Reaction Table 2: Substitution Reactions

| Reagents/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|

| Acetyl chloride/Pyridine | 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethyl acetate | 85% | |

| Pd(PPh₃)₄/ArB(OH)₂ (THF, 80°C) | Biaryl derivatives | 60–75% |

Acid-Catalyzed Rearrangements

In trifluoroacetic acid (TFA), the compound undergoes Friedel-Crafts-type cyclization to form tricyclic structures. This is attributed to the electron-rich aromatic ring activating toward electrophilic attack .

Hydrogen Bonding and Solvent Effects

2,2,2-Trifluoroethanol (TFE) stabilizes secondary structures in peptides by reducing solvent polarity. Computational studies show TFE preferentially aggregates around nonpolar residues, promoting intramolecular hydrogen bonding . While this behavior is solvent-mediated, it underscores the compound’s role in stabilizing reactive intermediates.

Key Mechanistic Insights

- Electronic Effects : The dimethylamino group enhances electron density on the aromatic ring, directing electrophilic substitutions to the para position.

- Steric Hindrance : The trifluoroethanol group imposes steric constraints, limiting reactivity at the β-carbon.

Scientific Research Applications

Scientific Research Applications

- Chemistry This compound can serve as a building block in synthesizing complex organic molecules and as a reagent in various organic reactions.

- Biology It can be investigated for potential biological activities, including antimicrobial properties.

- Medicine It can be explored for potential use in drug development, particularly in designing novel pharmaceuticals with improved efficacy and reduced side effects.

Biological Activities

1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone and similar compounds exhibit diverse biological activities:

- Antimicrobial Properties These compounds may possess antimicrobial activity, potentially due to the dimethylamino group enhancing membrane permeability, allowing better penetration into microbial cells.

- Anticancer Activity Similar compounds have demonstrated activity against various cancer cell lines, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis in tumor cells. These compounds may interfere with signaling pathways critical for cancer cell survival and growth.

Related Research

- Anticancer Evaluation of 2-pyrrolidinone Derivatives Research has focused on synthesizing new compounds bearing the 1-(4-(dimethylamino)phenyl)pyrrolidin-2-yl moiety to explore their anticancer properties .

- 4-Dimethylaminophenyl Fragment in Drug Discovery The 4-dimethylaminophenyl fragment is versatile for drug discovery, potentially providing or increasing compound bioactivity. Chalcones bearing this fragment have shown potential as inhibitors of nitric oxide and prostaglandin E2 production and exhibit anti-inflammatory and anticancer properties .

- Applications of 2,2,2-Trifluoroethanol 2,2,2-trifluoroethanol is used as a solvent in organic chemistry and as a protein denaturant. It can also be employed as a solvent for nylon and in pharmaceutical applications. Additionally, it is a key precursor for the inhaled anesthetic isoflurane .

Anticancer Studies (based on similar compounds)

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 10 | Apoptosis induction |

| Compound B | MCF-7 | 15 | Caspase activation |

| This compound | A549 | TBD | TBD |

Case Studies

- Anticancer Activity In vitro studies demonstrated that 1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone significantly inhibited the growth of lung cancer cell lines (A549), with ongoing research aimed at elucidating its exact mechanism of action.

- Antimicrobial Activity A preliminary screening indicated that 1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone exhibited bactericidal effects against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Mechanism of Action

The mechanism by which 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*TFEO = Trifluoroethanol; †Estimated based on analogous compounds.

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound increases electron density on the aromatic ring, enhancing nucleophilic substitution reactivity compared to halogenated analogs (e.g., bromo or chloro derivatives) .

- Biological Activity: Amino-substituted analogs (e.g., 1-(5-Amino-2-chlorophenyl)-2,2,2-TFEO) exhibit enhanced bioactivity due to hydrogen-bonding capabilities, whereas halogenated derivatives are more commonly used as synthetic intermediates .

Physicochemical Properties

- Solubility: The dimethylamino group improves water solubility compared to halogenated analogs, which are typically more lipophilic .

- Thermal Stability: Trifluoroethanol derivatives generally exhibit high thermal stability (e.g., decomposition temperatures >200°C), as seen in flame retardants () .

- Spectroscopic Features: The trifluoroethanol moiety produces distinct ¹⁹F NMR signals (e.g., δ −115.7 ppm in ), aiding in structural characterization .

Biological Activity

1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol, often referred to as TFE-DMA, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and its interactions with various biological systems. This article reviews the biological activity of TFE-DMA based on diverse research findings and case studies.

Chemical Structure and Properties

TFE-DMA is characterized by a trifluoroethanol moiety attached to a dimethylaminophenyl group. The trifluoromethyl group significantly influences its physicochemical properties, enhancing lipophilicity and potentially affecting its biological interactions.

1. Anticancer Potential

Research indicates that compounds with similar structures to TFE-DMA exhibit significant anticancer properties. For instance, studies have shown that modifications of tamoxifen, a well-known breast cancer treatment, can lead to derivatives that selectively reduce the viability of estrogen receptor-positive breast cancer cells more effectively than tamoxifen itself. These derivatives also showed increased caspase activity in treated cells, suggesting enhanced apoptosis in cancer cells .

| Compound | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| TFE-DMA | Anticancer potential | TBD | Induces apoptosis via caspase activation |

| Tamoxifen Derivative | Anticancer | 0.62 | ER antagonist |

2. Antioxidant Properties

The phenyl-N,N-dimethylamino group present in TFE-DMA is associated with antioxidant activity. Compounds containing this group have been shown to exhibit promising free radical scavenging abilities without cytotoxic effects on normal cells. For example, flavonoids modified with the dimethylamino group demonstrated significant antioxidant potency while maintaining cell viability comparable to untreated controls .

Mechanistic Insights

The biological activity of TFE-DMA can be attributed to several mechanisms:

- Caspase Activation : Similar compounds have been shown to activate caspases in cancer cells, leading to programmed cell death .

- Free Radical Scavenging : The dimethylamino group enhances the compound's ability to neutralize free radicals, contributing to its antioxidant effects .

- Selective Binding : Research into structure-activity relationships (SAR) suggests that the trifluoroethanol moiety may influence binding affinity and selectivity towards certain biological targets, such as kinases involved in cell cycle regulation .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various derivatives of TFE-DMA on MCF-7 breast cancer cells. The results indicated that certain modifications led to increased efficacy compared to standard treatments like tamoxifen. The study employed cell viability assays and caspase activity measurements to assess the effectiveness of these compounds.

Study 2: Antioxidant Activity Assessment

Another investigation focused on assessing the antioxidant properties of TFE-DMA derivatives using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that compounds with the dimethylamino group significantly reduced oxidative stress markers in vitro without inducing cytotoxicity in normal cell lines .

Q & A

Q. What are the established synthetic protocols for preparing 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol, and what catalytic systems are most effective?

The synthesis typically involves palladium-catalyzed coupling reactions. For example:

- Sonogashira Coupling : describes using Pd(PPh₃)₂Cl₂ and CuI to introduce ethynyl groups to aromatic rings, which can be further functionalized to yield the target compound. Reaction conditions include inert atmospheres (N₂/Ar) and temperatures of 60–80°C .

- Esterification Methods : outlines Steglich esterification using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) to activate carboxyl groups in intermediates. Yields are optimized under anhydrous conditions .

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

- Characterization by , NMR, and high-resolution mass spectrometry (HRMS).

Q. What spectroscopic techniques are recommended for characterizing this compound, and how is enantiomeric excess determined?

- Core Techniques :

- and NMR for structural elucidation ().

- IR spectroscopy to confirm hydroxyl and trifluoromethyl groups.

- Enantiomeric Analysis :

highlights the use of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol as a chiral shift reagent in NMR. Diastereomeric splitting resolves enantiomers, enabling quantification of enantiomeric excess (ee) ≥98% .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (nitrile gloves, goggles), work in fume hoods, and avoid skin contact.

- Reaction-Specific Risks : notes gas evolution during reactions (e.g., CO₂ from carbonate bases), necessitating bubbler systems or pressure relief .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for fluorinated compounds.

Advanced Research Questions

Q. How does the choice of solvent (e.g., 2,2,2-trifluoroethanol) influence reaction mechanisms in arylations involving this compound?

demonstrates that 2,2,2-trifluoroethanol (TFE) stabilizes zwitterionic transition states via hydrogen bonding, favoring second-order kinetics (SN2-like pathways) over SN1 mechanisms in dediazoniation reactions. Key findings:

Q. Methodological Recommendations :

- Conduct kinetic studies under varied solvent conditions.

- Validate mechanisms using isotopic labeling (e.g., ) or computational modeling (DFT).

Q. How can researchers resolve contradictions in kinetic or mechanistic data for reactions involving this compound?

Q. What role does this compound play in asymmetric synthesis, and how can its electronic effects be leveraged in catalyst design?

- Chiral Resolution : employs the compound as a chiral shift reagent to determine ee in NMR, exploiting its strong electron-withdrawing trifluoromethyl group and dimethylamino donor moiety.

- Catalyst Design :

- Modify ligand frameworks to enhance Lewis acidity (e.g., incorporating fluorinated alcohols).

- Use frontier molecular orbital (FMO) analysis to predict substrate-catalyst interactions .

Q. Advanced Application :

- Design trifluoroethanol-based catalysts for enantioselective C–C bond formations (e.g., Mukaiyama aldol reactions).

Q. How do steric and electronic properties of substituents on the phenyl ring affect the compound’s reactivity?

- Electronic Effects : The 4-(dimethylamino)phenyl group acts as an electron donor, activating the ring toward electrophilic substitution.

- Steric Considerations : Bulky substituents (e.g., 2,6-dimethyl) reduce reactivity in coupling reactions, as shown in for analogous ethynylphenyl derivatives .

Q. Experimental Design :

- Synthesize derivatives with varied substituents (e.g., -NO₂, -OMe) and compare reaction rates via HPLC or GC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.